Welcome to the BenchChem Online Store!
molecular formula C8H12N2 B1623353 N-Ethyl-6-methylpyridin-2-amine CAS No. 39179-00-5

N-Ethyl-6-methylpyridin-2-amine

Cat. No. B1623353
M. Wt: 136.19 g/mol
InChI Key: ZUCJRARGRJUOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04021437

Procedure details

In a process for producing 6-ethylamino-2-picoline by reduction of 6-acetamido-2-picoline, the improvement which comprises reacting 6-acetamido-2-picoline with diborane in an inert non-polar solvent at about 0° to 70° C. to produce 6-ethylamino-2-picoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][CH:6]=1)(=O)[CH3:2].B#B>>[CH2:1]([NH:4][C:5]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=CC(=N1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B#B

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 0° to 70° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=CC=CC(=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.